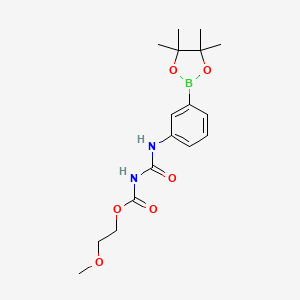
3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic esters like “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is represented by the molecular formula C17H25BN2O6 .Chemical Reactions Analysis
Boronic esters like “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
- Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives. This involves reacting it with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Phenylboronic acid pinacol ester serves as a substrate in the study of Suzuki–Miyaura coupling reactions. These reactions involve the cross-coupling of various aryl iodides over specific catalysts .
- Although phenylboronic pinacol esters are only marginally stable in water, their potential as boron carriers for NCT warrants further investigation .
- Researchers use them to construct complex molecules, especially in the context of functionalizing deboronation reactions .
- Protodeboronation of alkyl boronic esters is an area of active research. Phenylboronic pinacol ester has been investigated in this context .
Sulfinamide Derivatives Synthesis
Suzuki–Miyaura Coupling
Boron-Carriers for Neutron Capture Therapy (NCT)
Organic Synthesis Building Block
Protodeboronation Studies
Safety And Hazards
properties
IUPAC Name |
2-methoxyethyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-7-6-8-13(11-12)19-14(21)20-15(22)24-10-9-23-5/h6-8,11H,9-10H2,1-5H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWSAJDRNOPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)

![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

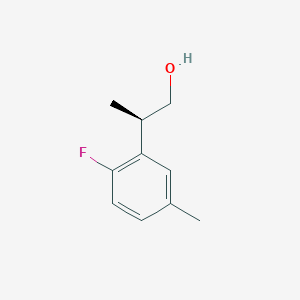
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
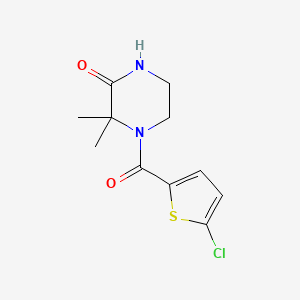
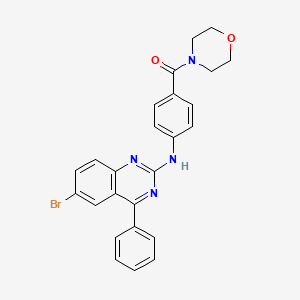
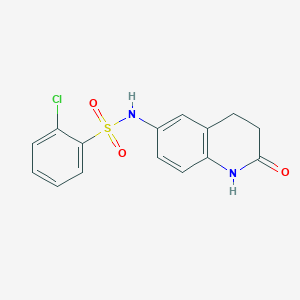
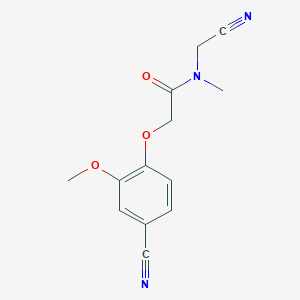
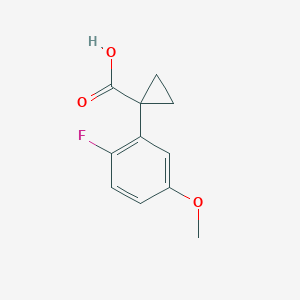
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)